molecular formula C17H11F2N5 B11233812 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11233812
M. Wt: 323.30 g/mol
InChI Key: GSZMSGWLDZHNBH-UHFFFAOYSA-N
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Description

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves a multi-step process. One efficient method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . This protocol features readily available starting materials and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic route suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl and triazolopyrimidine moieties.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include palladium catalysts, trifluoromethanesulfonate derivatives, and various nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents such as dichloromethane or acetonitrile.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various functionalized derivatives with potential biological activities.

Scientific Research Applications

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate the roles of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. Detailed studies are required to fully elucidate the molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridines: Compounds with similar triazolopyridine cores, such as 2-(3,5-difluorobenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyridine.

    Triazolopyrimidines: Other derivatives of triazolopyrimidines with different substituents on the benzyl or pyridyl groups.

Uniqueness

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorobenzyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets.

Biological Activity

2-(3,5-Difluorobenzyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure integrates a triazole ring with a pyrimidine core, enhanced by the presence of a difluorobenzyl group and a pyridyl substituent. This combination is believed to contribute significantly to its pharmacological properties, including potential antiviral and anticancer activities.

Chemical Structure and Properties

The molecular formula for this compound is C17H11F2N5C_{17}H_{11}F_{2}N_{5} with a molecular weight of 323.30 g/mol. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, making it an appealing candidate in drug design.

PropertyValue
Molecular FormulaC17H11F2N5
Molecular Weight323.30 g/mol
Structural FeaturesTriazole and pyrimidine rings

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties. Notably, they have been shown to inhibit critical protein-protein interactions within viral replication mechanisms, particularly affecting RNA viruses like influenza. The compound disrupts the PA-PB1 protein interaction crucial for viral replication, highlighting its potential as an antiviral agent .

Anticancer Properties

The triazolo-pyrimidine scaffold has been explored for its anticancer properties due to its ability to chelate metal ions and mimic purine structures. This characteristic allows it to interfere with various cellular processes that are pivotal in cancer progression. Studies have demonstrated that this compound can inhibit tumor cell growth in vitro and may serve as a template for developing new anticancer drugs .

Antiparasitic Activity

Research has also pointed towards the antiparasitic efficacy of triazolo[1,5-a]pyrimidines against diseases such as leishmaniasis and Chagas disease. When used in coordination with metal ions, these compounds have shown enhanced activity against tropical diseases caused by parasites from the Trypanosomatidae family .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antiviral Efficacy : In vitro assays demonstrated that this compound inhibited the replication of influenza viruses by targeting specific viral proteins involved in RNA synthesis.
  • Cytotoxicity Assessments : Cytotoxicity studies revealed that while the compound exhibits potent biological activity against cancer cells, it maintains reduced toxicity levels compared to traditional chemotherapeutics.
  • Metal Complexation Studies : Investigations into metal complexes formed with this compound showed enhanced antiparasitic effects, suggesting a synergistic mechanism when combined with certain metal ions .

Properties

Molecular Formula

C17H11F2N5

Molecular Weight

323.30 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]-7-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C17H11F2N5/c18-13-6-11(7-14(19)9-13)8-16-22-17-21-5-3-15(24(17)23-16)12-2-1-4-20-10-12/h1-7,9-10H,8H2

InChI Key

GSZMSGWLDZHNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=NC3=NC(=NN23)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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